molecular formula C9H7ClN2S B1586317 1-(3-chlorophenyl)-1H-imidazole-2-thiol CAS No. 30192-81-5

1-(3-chlorophenyl)-1H-imidazole-2-thiol

Cat. No.: B1586317
CAS No.: 30192-81-5
M. Wt: 210.68 g/mol
InChI Key: QEXPSALLWMDPFX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a thiol group and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of 3-chlorobenzylamine with thiourea under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 3-chlorobenzylamine is reacted with thiourea in the presence of a strong acid such as hydrochloric acid.

    Step 2: The mixture is heated to promote cyclization, forming the imidazole ring.

    Step 3: The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Substitution: Nucleophiles like sodium methoxide or primary amines can be employed under basic conditions.

    Cyclization: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Substituted phenyl derivatives.

    Cyclization: Polycyclic heterocycles.

Scientific Research Applications

1-(3-Chlorophenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the imidazole ring can coordinate with metal ions, affecting enzymatic activity and other biochemical processes.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the 3-chlorophenyl group but has a piperazine ring instead of an imidazole ring.

    1-(3-Chlorophenyl)-2-(methylamino)propan-1-one: A synthetic cathinone with stimulant properties.

    1-(3-Chlorophenyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness: 1-(3-Chlorophenyl)-1H-imidazole-2-thiol is unique due to the presence of both a thiol group and an imidazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research.

Properties

IUPAC Name

3-(3-chlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXPSALLWMDPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952584
Record name 1-(3-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30192-81-5
Record name Imidazole-2-thiol, 1-(m-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030192815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30192-81-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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